
N-(Chlorophenyl)-2-(2-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(Chlorophenyl)-2-(2-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy)propanamide” is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorophenyl group, a pyrrole ring, and a phenoxy group attached to a propanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(Chlorophenyl)-2-(2-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy)propanamide” typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Attachment of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a phenol reacts with a suitable leaving group on the aromatic ring.
Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of a carboxylic acid derivative (such as an acid chloride) with an amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the amide, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amines.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent.
Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of “N-(Chlorophenyl)-2-(2-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy)propanamide” would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would require detailed experimental studies.
類似化合物との比較
Similar Compounds
N-(Chlorophenyl)-2-(2-(1H-pyrrol-1-yl)phenoxy)propanamide: Lacks the dimethyl groups on the pyrrole ring.
N-(Chlorophenyl)-2-(2-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy)acetamide: Has an acetamide group instead of a propanamide group.
Uniqueness
The presence of the dimethyl groups on the pyrrole ring and the specific arrangement of functional groups in “N-(Chlorophenyl)-2-(2-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy)propanamide” may confer unique chemical and biological properties compared to similar compounds
特性
CAS番号 |
92182-88-2 |
|---|---|
分子式 |
C21H21ClN2O2 |
分子量 |
368.9 g/mol |
IUPAC名 |
N-(2-chlorophenyl)-2-[2-(2,5-dimethylpyrrol-1-yl)phenoxy]propanamide |
InChI |
InChI=1S/C21H21ClN2O2/c1-14-12-13-15(2)24(14)19-10-6-7-11-20(19)26-16(3)21(25)23-18-9-5-4-8-17(18)22/h4-13,16H,1-3H3,(H,23,25) |
InChIキー |
SXEQYQATHAMPEP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(N1C2=CC=CC=C2OC(C)C(=O)NC3=CC=CC=C3Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



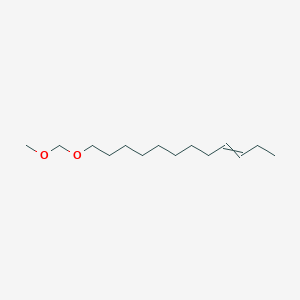


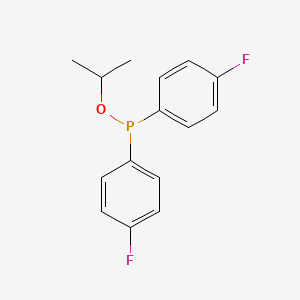
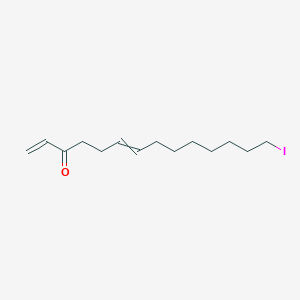
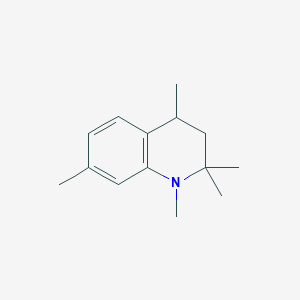
![3-Methyl-N'-[(phenylcarbamoyl)oxy]benzene-1-carboximidamide](/img/structure/B14344633.png)
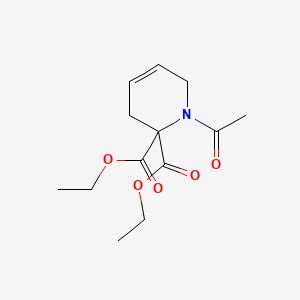
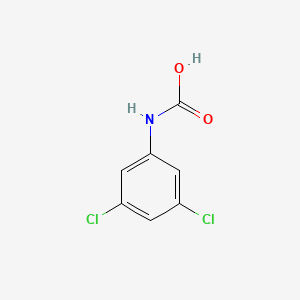
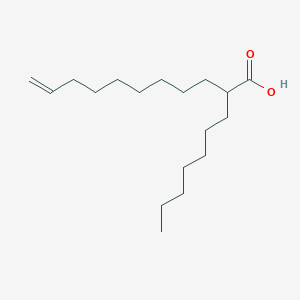
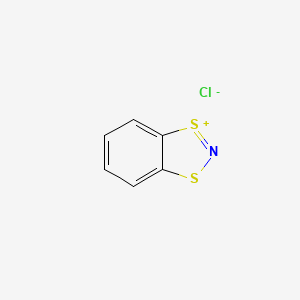
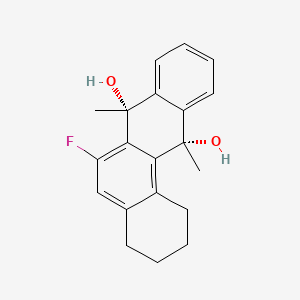
![1-Azabicyclo[2.2.2]oct-2-en-3-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate](/img/structure/B14344674.png)
